molecular formula C20H20FN5O2S B3046039 N-(2-fluorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1185071-14-0

N-(2-fluorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B3046039
CAS No.: 1185071-14-0
M. Wt: 413.5
InChI Key: PCOFLPYVGCBAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. This molecule features a complex heterocyclic architecture based on a 4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one core structure, which represents a privileged scaffold in medicinal chemistry due to its versatile interaction with biological targets. The compound's structure incorporates a 4-propyl substituent and is further functionalized through an N-(2-fluorobenzyl)propanamide side chain, enhancing its potential for target binding and modulating physicochemical properties. The strategic inclusion of a fluorine atom on the benzyl group is a common bioisostere that can influence electronic properties, metabolic stability, and membrane permeability . Compounds featuring this intricate thienotriazolopyrimidine core are of significant interest in drug discovery, particularly as potential kinase inhibitors, enzyme modulators, or receptor ligands . The structural analogies to documented bioactive molecules suggest this reagent holds substantial value for investigating novel therapeutic pathways, including oncological, neurological, and inflammatory targets. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a candidate for high-throughput screening, or a chemical probe for structure-activity relationship (SAR) studies. This product is explicitly provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-2-10-25-19(28)18-15(9-11-29-18)26-16(23-24-20(25)26)7-8-17(27)22-12-13-5-3-4-6-14(13)21/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOFLPYVGCBAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001107590
Record name N-[(2-Fluorophenyl)methyl]-4,5-dihydro-5-oxo-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001107590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185071-14-0
Record name N-[(2-Fluorophenyl)methyl]-4,5-dihydro-5-oxo-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185071-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]-4,5-dihydro-5-oxo-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001107590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C20H21FN6OC_{20}H_{21}FN_6O, with a molecular weight of approximately 444.42 g/mol. The compound features a fluorobenzyl group, a thieno-triazolo-pyrimidine moiety, and a propanamide functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-fluorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide exhibit significant anticancer properties. For instance, thienotriazolopyrimidinone derivatives have shown selective inhibition of phosphodiesterase (PDE) enzymes, which play critical roles in cancer cell proliferation and survival. The inhibition of PDE1 has been linked to improved memory and cognitive functions in preclinical models, suggesting potential applications in neurodegenerative diseases as well .

Enzyme Inhibition

This compound may also exhibit inhibitory activity against various enzymes. For example, related thiazole and pyrimidine derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are important targets in the treatment of Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly enhance enzyme selectivity and potency.

Antimicrobial Activity

Some derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines have shown antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways crucial for bacterial growth .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Target
Compound APDE1 Inhibition0.25PDE1
Compound BAChE Inhibition0.264AChE
Compound CAnticancer0.212Cancer Cells
Compound DAntimicrobial0.5Bacteria

Case Study 1: Anticancer Effects

In vivo studies demonstrated that a thienotriazolopyrimidine derivative significantly reduced tumor size in murine models when administered at doses of 10 mg/kg body weight. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds on GABAergic neurotransmission in mice. The results indicated an increase in gamma-aminobutyric acid (GABA) levels by approximately 80%, suggesting potential therapeutic applications in epilepsy and anxiety disorders .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent Core Structure Molecular Formula Molecular Weight SMILES
Target Compound 2-fluorobenzyl Thieno-triazolo-pyrimidin C₂₀H₁₉FN₅O₂S 428.46 (calculated) Not provided
[] 3-(methylthio)phenyl Thieno-triazolo-pyrimidin C₂₀H₂₁N₅O₂S₂ 427.5 CCCn1c(=O)c2sccc2n2c(CCC(=O)Nc3cccc(SC)c3)nnc12
[] 4-(trifluoromethoxy)phenyl Thieno-triazolo-pyrimidin C₂₀H₁₈F₃N₅O₃S 481.45 (calculated) Not provided
[] 3-fluorobenzyl Pyrazolo[3,4-d]pyrimidin C₂₂H₂₈FN₅O₂ 413.5 CCCC(CCC)C(=O)NCCn1ncc2c(=O)n(Cc3cccc(F)c3)cnc21

Key Observations

In contrast, the compound in employs a pyrazolo[3,4-d]pyrimidin core, which may alter steric accessibility and electron distribution .

The trifluoromethoxy group in may further improve lipophilicity and membrane permeability . Electron-Donating Groups: The 3-(methylthio)phenyl group () adds a sulfur-containing substituent, increasing lipophilicity and possibly modulating cytochrome P450 interactions .

The pyrazolo-core compound (, MW 413.5) aligns more closely with drug-like properties .

Synthetic Accessibility :

  • The Smiles strings provided for and indicate synthetic routes involving propanamide side-chain coupling to heteroaromatic cores. Fluorine and trifluoromethoxy groups may require specialized fluorination steps, increasing synthetic complexity .

Q & A

Q. How can researchers design a synthetic route for this compound, considering its complex heterocyclic architecture?

Methodological Answer: The synthesis should prioritize modular assembly of the thienotriazolopyrimidine core and subsequent functionalization. A stepwise approach is recommended:

Core Construction: Start with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one scaffold via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

Propyl Substitution: Introduce the propyl group at position 4 via alkylation using propyl halides or Mitsunobu reactions, ensuring regioselectivity through steric and electronic control .

Propanamide Linkage: Couple the fluorobenzyl group to the core using carbodiimide-mediated (e.g., EDC·HCl) amide bond formation, with HOBt or HOAt as coupling additives to minimize racemization .
Key Considerations: Monitor reaction progress via TLC/HPLC and optimize solvent polarity (e.g., DMF or DCM) to enhance solubility of intermediates.

Q. What spectroscopic techniques are essential for structural validation, and how should conflicting data be resolved?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals, particularly in the triazole and pyrimidine regions. For example, HMBC correlations can confirm connectivity between the propanamide chain and the heterocyclic core .
  • HRMS: Validate molecular formula with <2 ppm mass accuracy. Discrepancies in isotopic patterns may indicate impurities or incomplete purification.
  • X-ray Crystallography: Resolve ambiguous NOE or coupling data by determining the crystal structure, especially if steric effects from the 2-fluorobenzyl group cause conformational ambiguity .
    Conflict Resolution: If NMR and MS data contradict, repeat synthesis with deuterated analogs or use alternative derivatization to isolate problematic moieties.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or phosphodiesterases due to structural similarities to triazolopyrimidine-based inhibitors (e.g., ATP-binding site targeting). Use fluorescence polarization or radiometric assays .
  • Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations, correlating with fluorobenzyl lipophilicity (logP ~2.5–3.0 estimated via ClogP) .
  • Dose-Response Profiling: Use a 10-point dilution series (0.1 nM–100 µM) to calculate IC50 values. Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions (e.g., dimerization or oxidation)?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables: temperature (40–100°C), catalyst loading (5–20 mol%), and solvent (THF vs. acetonitrile). Response surface modeling identifies optimal conditions .
  • Flow Chemistry: Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclocondensation), reducing byproduct formation .
  • Protecting Groups: Temporarily protect reactive sites (e.g., NH groups on triazole) with Boc or Fmoc to prevent undesired alkylation .

Q. How can structure-activity relationships (SAR) be systematically explored for target selectivity?

Methodological Answer:

  • Analog Libraries: Synthesize derivatives with variations in:
    • Fluorobenzyl Position: Compare 2-fluoro vs. 3-fluoro substitution to assess steric effects on target binding .
    • Propyl Chain Length: Test methyl, ethyl, and butyl analogs to probe hydrophobic pocket interactions.
  • Computational Docking: Perform molecular dynamics simulations using solved crystal structures (e.g., PDB entries for related kinases) to predict binding affinities .
  • Selectivity Profiling: Screen against a panel of 50+ kinases/enzymes to identify off-target effects. Use kinome-wide heatmaps for visualization .

Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

Methodological Answer:

  • Pharmacokinetic (PK) Studies: Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Low oral bioavailability may stem from poor solubility (enhance via nanoformulation) or first-pass metabolism (evaluate CYP450 interactions) .
  • Metabolite Identification: Use HRMS/MS to detect hydroxylated or glucuronidated metabolites. Introduce deuterium at labile sites (e.g., benzylic positions) to block metabolic hotspots .
  • Prodrug Strategies: Modify the propanamide moiety to ester prodrugs, improving membrane permeability. Hydrolyze enzymatically in target tissues .

Q. What strategies resolve contradictions in mechanistic data (e.g., conflicting enzyme vs. cellular activity)?

Methodological Answer:

  • Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm intracellular target binding. Lack of thermal stabilization suggests poor cell permeability or off-mechanism effects .
  • Chemical Biology Probes: Develop photoaffinity or clickable analogs to pull down interacting proteins. Validate via Western blot or SILAC-based proteomics .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to identify downstream signaling nodes altered by treatment, independent of presumed targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.